molecular formula C9H9BrN6 B14142582 (Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide CAS No. 4368-67-6

(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide

Cat. No.: B14142582
CAS No.: 4368-67-6
M. Wt: 281.11 g/mol
InChI Key: ALJANRAUTABDTJ-FLIBITNWSA-N
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Description

(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties.

Preparation Methods

The synthesis of (Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide typically involves the reaction of 1-methyltetrazole with benzenecarbohydrazonoyl bromide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the bromide group is replaced by other functional groups using nucleophiles such as amines or thiols.

Scientific Research Applications

(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide can be compared with other tetrazole derivatives such as:

  • Di(1H-tetrazol-5-yl)methanone oxime
  • 5,5′-(hydrazonomethylene)bis(1H-tetrazole)
  • 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide

These compounds share similar structural features but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

4368-67-6

Molecular Formula

C9H9BrN6

Molecular Weight

281.11 g/mol

IUPAC Name

(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide

InChI

InChI=1S/C9H9BrN6/c1-16-9(13-14-15-16)12-11-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13,15)/b11-8-

InChI Key

ALJANRAUTABDTJ-FLIBITNWSA-N

Isomeric SMILES

CN1C(=NN=N1)N/N=C(/C2=CC=CC=C2)\Br

Canonical SMILES

CN1C(=NN=N1)NN=C(C2=CC=CC=C2)Br

Origin of Product

United States

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